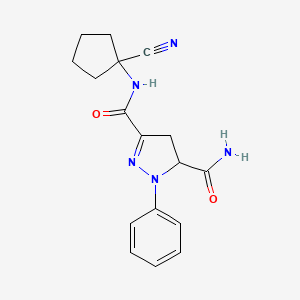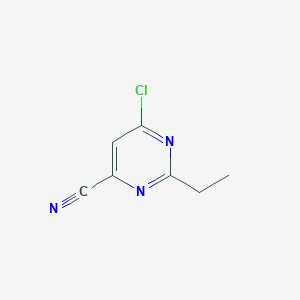
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, also known as CPPD, is a chemical compound that has been studied for its potential use in various scientific research applications. CPPD is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, improve glucose tolerance, and have neuroprotective effects. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has several advantages for lab experiments, including its ability to inhibit the enzyme DPP-IV, which is involved in the regulation of glucose metabolism. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. However, one limitation for lab experiments is the potential toxicity of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, which needs to be carefully monitored.
Orientations Futures
There are several future directions for research on N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, including its potential use as an anti-cancer agent, its neuroprotective effects, and its anti-inflammatory effects. Further studies are needed to investigate the potential toxicity of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide and its effects on other physiological processes. Additionally, future studies could investigate the potential use of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been synthesized using different methods, including a one-pot reaction of 1-cyanocyclopentene, hydrazine hydrate, and diethyl malonate. The reaction mixture was refluxed in ethanol, and the product was obtained by column chromatography. Another method involves the reaction of 1-cyanocyclopentene with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. The product was obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been studied for its potential use in various scientific research applications, including its use as a potential anti-cancer agent. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to have neuroprotective effects in animal models of these diseases.
Propriétés
IUPAC Name |
5-N-(1-cyanocyclopentyl)-2-phenyl-3,4-dihydropyrazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-11-17(8-4-5-9-17)20-16(24)13-10-14(15(19)23)22(21-13)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-10H2,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRRQXOORVJNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=NN(C(C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)

![3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2815690.png)
![tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B2815692.png)
![3-Cyclopropyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2815693.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)
![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)


![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815702.png)

![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)